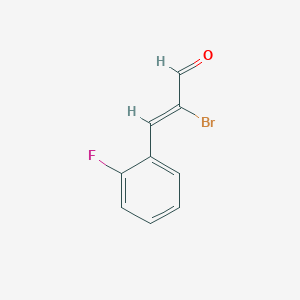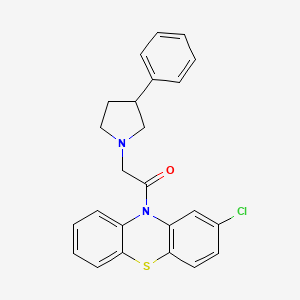
1-(2-chloro-10H-phenothiazin-10-yl)-2-(3-phenylpyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a chloro group and a pyrrolidinyl acetyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine typically involves multiple steps. One common method starts with the chlorination of phenothiazine to introduce the chloro group at the 2-position. This is followed by the acylation of the phenothiazine core with 3-phenyl-1-pyrrolidinyl acetic acid under acidic conditions to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications. Quality control measures are stringent to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenothiazine core or the pyrrolidinyl acetyl moiety.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学研究应用
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine involves its interaction with various molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter receptors, particularly dopamine receptors. This modulation leads to changes in neurotransmitter levels and activity, which can have therapeutic effects in conditions like schizophrenia and bipolar disorder.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: A potent antipsychotic used in the management of chronic psychoses.
Uniqueness
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a chloro group and a pyrrolidinyl acetyl moiety differentiates it from other phenothiazine derivatives, potentially offering unique therapeutic benefits and a different side effect profile.
属性
分子式 |
C24H21ClN2OS |
|---|---|
分子量 |
421.0 g/mol |
IUPAC 名称 |
1-(2-chlorophenothiazin-10-yl)-2-(3-phenylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C24H21ClN2OS/c25-19-10-11-23-21(14-19)27(20-8-4-5-9-22(20)29-23)24(28)16-26-13-12-18(15-26)17-6-2-1-3-7-17/h1-11,14,18H,12-13,15-16H2 |
InChI 键 |
NMVDDTWZIMUWJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B13366030.png)
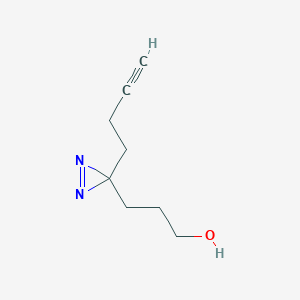
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366043.png)
![N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13366051.png)
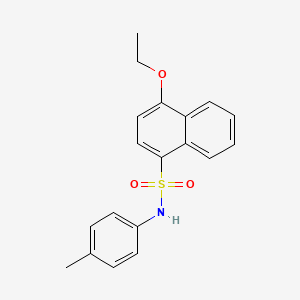
![2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal](/img/structure/B13366072.png)
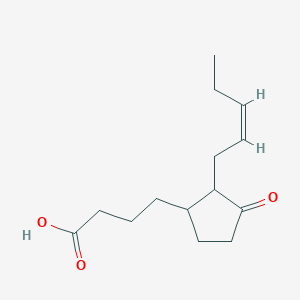
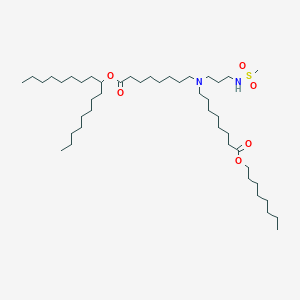
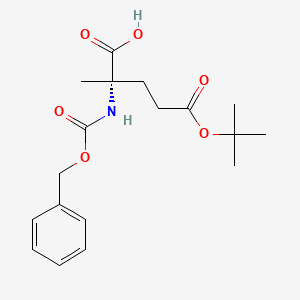
![3-[(Benzylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366098.png)
![9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B13366108.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366116.png)

